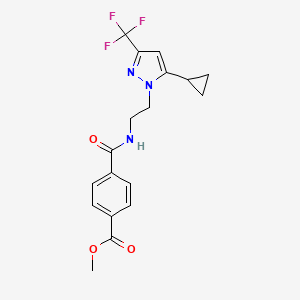

![molecular formula C16H20N2O5 B2961273 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide CAS No. 900006-38-4](/img/structure/B2961273.png)

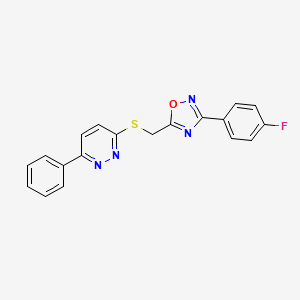

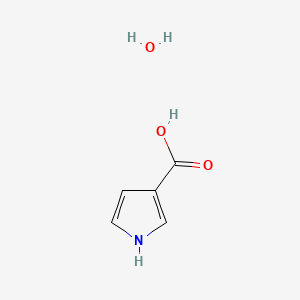

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action and its biochemical and physiological effects.5]decan-2-ylmethyl)-3-nitrobenzamide.

Scientific Research Applications

Reductive Chemistry in Novel Hypoxia-Selective Cytotoxins : This compound is part of a class of bioreductive drugs showing selective toxicity for hypoxic cells due to enzymatic reduction of nitro groups, making it significant in cancer research for targeting hypoxic tumor cells (Palmer et al., 1995).

Antitubercular Drug Candidates : It has been studied in the context of antitubercular drugs, like BTZ043, which targets specific enzymes in Mycobacterium tuberculosis. The compound forms part of the backbone of these drugs, highlighting its potential in treating tuberculosis (Pasca et al., 2010).

Synthesis and Characterization in Metal Complexes : Research includes the synthesis and characterization of vic-dioxime ligands containing the 1,4-dioxaspiro[4.5]dec-2-ylmethyl group and their metal complexes, which are relevant in the field of coordination chemistry (Canpolat & Kaya, 2004).

Role in Hypoxia-Selective Antitumor Agents : Studies on regioisomers of hypoxia-selective cytotoxins, which include this compound, have been conducted to understand their cytotoxicity under hypoxic conditions, which is crucial in developing targeted cancer therapies (Palmer et al., 1996).

Acylation in Organic Chemistry : The compound has been investigated in the context of acylation reactions, contributing to the understanding of regioselectivity in organic synthesis processes (Koszytkowska-Stawińska et al., 2004).

Structural Elucidation in Drug Candidates : Its structural aspects have been studied to understand the properties of promising antitubercular drugs like BTZ043, informing drug design strategies (Richter et al., 2022).

Antiviral Evaluation : Spirothiazolidinone derivatives containing this compound have been synthesized and evaluated for their antiviral activity, showing its potential in developing new classes of antiviral molecules (Apaydın et al., 2020).

properties

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c19-15(12-5-4-6-13(9-12)18(20)21)17-10-14-11-22-16(23-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZSYOKCVFCNSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)

![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)

![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(2-fluorophenyl)acetamide](/img/structure/B2961210.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)